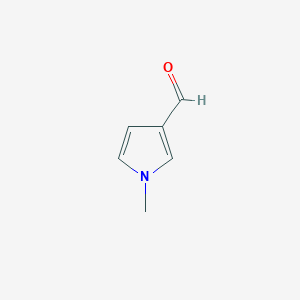

1-methyl-1H-pyrrole-3-carbaldehyde

Description

The exact mass of the compound 1-methyl-1H-pyrrole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADKJPOZQYWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395925 | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36929-60-9 | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological applications of 1-methyl-1H-pyrrole-3-carbaldehyde. This compound, a substituted pyrrole, represents a valuable scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrole-containing molecules.

Core Chemical and Physical Properties

1-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36929-60-9 | [1][2][3] |

| Molecular Formula | C₆H₇NO | [4] |

| Molecular Weight | 109.13 g/mol | [5] |

| Physical Form | Liquid | [6] |

| Boiling Point | 185-188 °C | [3] |

| Density | 1.08 g/cm³ (predicted) | [3] |

| Solubility | Soluble in common organic solvents | |

| InChIKey | OXADKJPOZQYWIG-UHFFFAOYSA-N | [4] |

| SMILES | CN1C=CC(=C1)C=O | [4] |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, -CHO), ~7.3 (m, 1H, H-2), ~6.8 (m, 1H, H-5), ~6.5 (m, 1H, H-4), ~3.7 (s, 3H, N-CH₃) ppm. The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. |

| ¹³C NMR (CDCl₃) | δ ~185 (C=O), ~140 (C-2), ~130 (C-5), ~125 (C-3), ~110 (C-4), ~35 (N-CH₃) ppm. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 109. Key fragmentation peaks would likely include the loss of the formyl group (M-29) at m/z = 80 and other fragments characteristic of the pyrrole ring. |

| Infrared (IR) | Strong C=O stretching vibration around 1660-1680 cm⁻¹ (characteristic for aromatic aldehydes). C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. |

Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde

The most common and efficient method for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-methylpyrrole.[7][8][9] This reaction introduces a formyl group onto the electron-rich pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole

Materials:

-

1-Methylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and anhydrous DCM under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF/DCM solution. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 1-methylpyrrole in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-methyl-1H-pyrrole-3-carbaldehyde.

Caption: Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity

The aldehyde functionality of 1-methyl-1H-pyrrole-3-carbaldehyde allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents.[10]

-

Reduction: The formyl group can be reduced to a methyl group via Wolff-Kishner reduction.[10] Reduction to the corresponding alcohol, (1-methyl-1H-pyrrol-3-yl)methanol, can be achieved using reducing agents like sodium borohydride.

-

Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes.[10]

-

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into a variety of substituted alkenes with high regioselectivity.[10][11][12]

Caption: Reactivity of 1-methyl-1H-pyrrole-3-carbaldehyde.

Biological Activity and Potential Applications in Drug Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[13][14][15] While specific quantitative data for the biological activity of 1-methyl-1H-pyrrole-3-carbaldehyde is limited in publicly available literature, derivatives of pyrrole-3-carboxaldehyde have shown promising antimicrobial activity. For instance, certain substituted pyrrole-3-carboxaldehydes have demonstrated significant activity against Pseudomonas putida.[13]

The aldehyde group serves as a versatile handle for the synthesis of diverse libraries of compounds for biological screening. For example, it can be converted to imines, which can then be reduced to secondary amines, or used in multi-component reactions to build more complex molecular architectures.

Given the established biological relevance of the pyrrole scaffold, 1-methyl-1H-pyrrole-3-carbaldehyde is a valuable starting material for the development of novel therapeutic agents.

Caption: Drug Discovery Workflow.

Conclusion

1-methyl-1H-pyrrole-3-carbaldehyde is a readily accessible and chemically versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Its potential for derivatization, coupled with the known biological importance of the pyrrole nucleus, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 2. 36929-60-9|1-Methyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. PubChemLite - 1-methyl-1h-pyrrole-3-carbaldehyde (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

1-methyl-1H-pyrrole-3-carbaldehyde possesses a five-membered aromatic pyrrole ring, N-substituted with a methyl group, and a formyl group at the 3-position.

Molecular Weight and Formula

The molecular formula of 1-methyl-1H-pyrrole-3-carbaldehyde is C₆H₇NO.[1] This corresponds to a molecular weight of approximately 109.13 g/mol .[2]

Physicochemical Properties

A summary of the key quantitative data for 1-methyl-1H-pyrrole-3-carbaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [2] |

| CAS Number | 36929-60-9 | [3][4] |

| Physical State | Liquid | [5] |

| Boiling Point | 185.31 - 188.18 °C | [6] |

| Density | 1.08 g/cm³ | [6] |

Synthesis Protocol: Vilsmeier-Haack Formylation

The primary synthetic route to 1-methyl-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[7][8][9][10] In this case, the substrate is 1-methylpyrrole.

Experimental Workflow

Caption: Synthetic workflow for 1-methyl-1H-pyrrole-3-carbaldehyde.

Detailed Methodology

Materials:

-

1-Methylpyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (or other suitable organic solvent)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloroiminium salt.

-

To this mixture, add a solution of 1-methylpyrrole in a suitable solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by carefully adding a solution of sodium acetate in water.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting residue by vacuum distillation to yield 1-methyl-1H-pyrrole-3-carbaldehyde.

Molecular Structure Diagram

Caption: Molecular structure of 1-methyl-1H-pyrrole-3-carbaldehyde.

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three pyrrole ring protons, and the N-methyl protons.

-

Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.0 ppm.

-

Pyrrole Ring Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the pyrrole ring are expected in the aromatic region (δ 6.0-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment.

-

N-Methyl Protons (N-CH₃): A singlet for the three methyl protons is expected further upfield, likely in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.

-

Pyrrole Ring Carbons: Four distinct signals for the carbons of the pyrrole ring are anticipated in the aromatic region (δ 110-140 ppm).

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): A medium intensity band may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.

-

C-N Stretch: A stretching vibration for the C-N bond within the pyrrole ring is also expected.

References

- 1. PubChemLite - 1-methyl-1h-pyrrole-3-carbaldehyde (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 36929-60-9|1-Methyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 1-METHYL-1H-PYRROLE-3-CARBALDEHYDE | 36929-60-9 [chemicalbook.com]

- 5. 1-Methyl-1H-pyrrole-3-carbaldehyde | 36929-60-9 [sigmaaldrich.com]

- 6. 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde from N-methylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde from N-methylpyrrole, with a focus on the Vilsmeier-Haack reaction. The document details the strategic use of sterically hindered formamides to achieve regioselective formylation at the C-3 position of the pyrrole ring, a critical aspect for the synthesis of specific isomers.

Introduction

N-methylpyrrole is an electron-rich heterocyclic compound that readily undergoes electrophilic substitution reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of such aromatic systems.[1] Typically, this reaction, when performed on N-methylpyrrole using standard reagents like phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), predominantly yields the 2-formyl isomer due to the higher electron density at the C-2 position. However, for many applications in medicinal chemistry and materials science, the 3-formyl isomer is the desired product. Recent advancements have demonstrated that the regioselectivity of the Vilsmeier-Haack formylation can be controlled through the use of sterically crowded formamides, which favors the formation of the less sterically hindered 3-carbaldehyde.[2]

Regioselective Synthesis via Sterically Controlled Vilsmeier-Haack Formylation

The key to selectively synthesizing 1-methyl-1H-pyrrole-3-carbaldehyde lies in the modification of the Vilsmeier-Haack reagent. By replacing the commonly used N,N-dimethylformamide (DMF) with a more sterically demanding formamide, the electrophilic attack at the more sterically hindered C-2 position of the N-methylpyrrole ring is disfavored. This steric hindrance directs the formylation to the C-3 position, leading to the desired product.[2]

Reaction Data

The following table summarizes the quantitative data for the standard and sterically controlled Vilsmeier-Haack formylation of N-methylpyrrole.

| Reaction Type | Formamide Reagent | Product Ratio (2-isomer : 3-isomer) | Total Yield (%) | Reference |

| Standard Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | 4 : 1 | 93 | [3] |

| Sterically Controlled Vilsmeier-Haack | Sterically Crowded Formamide (e.g., N-tert-butyl-N-methylformamide) | Predominantly 3-isomer | Not specified | [2] |

Experimental Protocols

General Protocol for Sterically Controlled Vilsmeier-Haack Formylation for 1-methyl-1H-pyrrole-3-carbaldehyde

Note: This is a generalized procedure based on the principles of the Vilsmeier-Haack reaction and the strategy of using a sterically crowded formamide as described by Ilyin, Pankova, and Kuznetsov.[2] The specific sterically crowded formamide, reaction times, and temperatures should be optimized.

Reagents:

-

N-methylpyrrole

-

Sterically crowded formamide (e.g., N-tert-butyl-N-methylformamide)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium acetate solution (aqueous)

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the sterically crowded formamide (1.1 equivalents) and anhydrous solvent. Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Add a solution of N-methylpyrrole (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Cautiously add a saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8). Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to isolate 1-methyl-1H-pyrrole-3-carbaldehyde.

Detailed Protocol for Standard Vilsmeier-Haack Formylation of N-methylpyrrole (Major product: 1-methyl-1H-pyrrole-2-carbaldehyde)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrroles.[4][5]

Reagents:

-

N-methylpyrrole (8.11 g, 0.1 mol)

-

N,N-Dimethylformamide (DMF) (8.04 g, 0.11 mol)

-

Phosphoryl chloride (POCl₃) (16.86 g, 0.11 mol)

-

1,2-Dichloroethane (anhydrous, 100 mL)

-

Sodium acetate trihydrate (68 g, 0.5 mol) in water (150 mL)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: To a stirred solution of DMF (8.04 g) in 1,2-dichloroethane (20 mL) in a three-necked flask cooled in an ice-salt bath, add phosphoryl chloride (16.86 g) dropwise, keeping the temperature below 10 °C. After the addition, remove the cooling bath and stir the mixture at room temperature for 30 minutes.

-

Formylation Reaction: Cool the reagent to 0 °C and add a solution of N-methylpyrrole (8.11 g) in 1,2-dichloroethane (80 mL) dropwise over 30 minutes. After the addition is complete, heat the mixture to 50 °C and maintain it at this temperature for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of sodium acetate trihydrate (68 g) in water (150 mL). Stir the mixture for 30 minutes.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting mixture of 1-methyl-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-3-carbaldehyde can be separated by fractional distillation or column chromatography.

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism

Caption: General mechanism of the Vilsmeier-Haack reaction.

References

physical and chemical properties of 1-methyl-1H-pyrrole-3-carbaldehyde

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

Introduction

1-methyl-1H-pyrrole-3-carbaldehyde, with the CAS number 36929-60-9, is a heterocyclic aromatic aldehyde. It belongs to the pyrrole family, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This document provides a comprehensive overview of the physical, chemical, and spectral properties of 1-methyl-1H-pyrrole-3-carbaldehyde, along with relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

The are summarized below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][3][4] |

| Physical Form | Liquid | [4] |

| Melting Point | 2.74 °C | [3] |

| Boiling Point | 185.31 - 188.18 °C | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 87.84 °C | [3] |

| Water Solubility | 14657 mg/L | [3] |

| Storage | Inert atmosphere, room temperature | [1][4] |

Structural and Identification Properties

| Identifier | Value | Source |

| CAS Number | 36929-60-9 | [1][3][4] |

| InChI Key | OXADKJPOZQYWIG-UHFFFAOYSA-N | [3][4] |

| SMILES | O=CC1=CN(C)C=C1 | [1][2] |

| Canonical SMILES | CN1C=CC(=C1)C=O | [5] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

-

Mass Spectrometry (MS): The mass spectrum of 1-methyl-3-pyrrolecarbaldehyde is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the formyl group (M-29, M-CHO) and the peak at m/e 53, characteristic of 1-methyl derivatives.[6]

-

Proton Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum of 1-methyl-3-pyrrolecarbaldehyde, the aldehyde proton signal is expected to be a singlet.[6] No observable coupling between the aldehyde proton and the ring protons is typically seen at room temperature.[6] The signals for the pyrrole ring protons and the N-methyl group will also be present in their characteristic regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong band in the region of 1640-1680 cm⁻¹ is expected for the C=O stretching vibration of the aldehyde group.[7] C-H stretching vibrations for the aromatic ring will appear slightly above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[7]

Chemical Properties and Reactivity

1-methyl-1H-pyrrole-3-carbaldehyde undergoes reactions typical of aromatic aldehydes and electron-rich heterocyclic systems.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For instance, oxidation of 1-methyl-3-aldehyde using silver oxide can yield 1-methyl-3-pyrrolecarboxylic acid.[6]

-

Wittig Reaction: As an aldehyde, it can react with phosphorus ylides (Wittig reagents) to form alkenes. For example, reaction with benzyltriphenylphosphonium chloride in the presence of a base can be used to synthesize the corresponding styrene derivative.[6]

-

Electrophilic Substitution: The pyrrole ring is activated towards electrophilic substitution. However, the existing formyl group is a deactivating group, which will influence the position of any subsequent substitution.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[8][9][10] While formylation of 1-methylpyrrole predominantly yields the 2-carbaldehyde isomer due to the higher electron density at the alpha-position, the 3-carbaldehyde isomer is often obtained as a significant byproduct, especially in large-scale reactions.[6][11]

Principle: The reaction involves an electrophilic aromatic substitution. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[10] This electrophile then attacks the electron-rich pyrrole ring.

General Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Formylation: 1-Methylpyrrole is added to the freshly prepared Vilsmeier reagent at a controlled temperature.

-

Reaction: The mixture is stirred, often with gentle heating, for a specified period to allow the electrophilic substitution to complete.

-

Hydrolysis: The reaction mixture is poured onto ice and neutralized with a base (e.g., aqueous sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or chloroform).

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product, a mixture of 1-methyl-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-3-carbaldehyde, is then purified. Fractional distillation under reduced pressure is an effective method for separating the isomers, with the 3-aldehyde generally having a higher boiling point.[6]

Caption: Vilsmeier-Haack synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde.

Analytical Workflow

Objective: To confirm the identity and assess the purity of the synthesized 1-methyl-1H-pyrrole-3-carbaldehyde.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane/ethyl acetate. The ratio is optimized to achieve good separation between the starting material, the two product isomers, and any byproducts.

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. The resulting mass spectrum is compared with literature data for fragmentation patterns.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Analysis: ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the 3-substituted isomer and rule out the 2-substituted isomer.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl).

-

Analysis: The spectrum is checked for the presence of the key functional group frequencies, particularly the aldehyde C=O stretch.[7]

-

Caption: Workflow for the analytical characterization of the title compound.

Conclusion

1-methyl-1H-pyrrole-3-carbaldehyde is a valuable building block in organic synthesis. This guide has detailed its core physicochemical and spectral properties. The provided experimental protocols for its synthesis via the Vilsmeier-Haack reaction and subsequent analytical characterization offer a practical framework for researchers in the fields of chemical synthesis and drug development. Careful control of reaction conditions and robust purification techniques are essential for isolating this isomer from its more common 2-substituted counterpart.

References

- 1. 36929-60-9|1-Methyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. doronscientific.com [doronscientific.com]

- 3. 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 1-Methyl-1H-pyrrole-3-carbaldehyde | 36929-60-9 [sigmaaldrich.com]

- 5. PubChemLite - 1-methyl-1h-pyrrole-3-carbaldehyde (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

A Technical Guide to 1-pyrrol-1-ylethanone (N-Acetylpyrrole) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrrole compound with the molecular formula C6H7NO, identified as 1-pyrrol-1-ylethanone, commonly known as N-Acetylpyrrole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrrole-based scaffolds. The pyrrole ring is a prominent heterocycle in numerous marketed drugs and natural products, recognized for its role in anticancer, antimicrobial, and antiviral agents.[3][4][5] This guide will cover the fundamental properties of N-Acetylpyrrole, its synthesis, and a hypothetical application in a drug discovery context, illustrating its potential as a valuable building block.

Core Compound Data: 1-pyrrol-1-ylethanone

| Property | Value | Source |

| IUPAC Name | 1-pyrrol-1-ylethanone | PubChem[1] |

| Synonyms | N-Acetylpyrrole, 1-(1H-Pyrrol-1-yl)ethan-1-one | PubChem[1] |

| Molecular Formula | C6H7NO | NIST[2] |

| Molecular Weight | 109.126 g/mol | NIST[2] |

| CAS Number | 609-41-6 | NIST[2] |

| Appearance | Colorless to yellow liquid | --- |

| Boiling Point | 78-80 °C at 15 mmHg | --- |

| Density | 1.05 g/cm³ | --- |

| Solubility | Soluble in common organic solvents | --- |

Experimental Protocols

Synthesis of 1-pyrrol-1-ylethanone from Pyrrole and Acetic Anhydride

This protocol describes a standard laboratory procedure for the N-acetylation of pyrrole to yield 1-pyrrol-1-ylethanone.

Materials:

-

Pyrrole (C4H5N)

-

Acetic anhydride ((CH3CO)2O)

-

Anhydrous Sodium Acetate (CH3COONa)

-

Diethyl ether ((C2H5)2O)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of pyrrole (1.0 eq) in a round-bottom flask, add acetic anhydride (1.1 eq).

-

Add a catalytic amount of anhydrous sodium acetate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 1-pyrrol-1-ylethanone.

Hypothetical Drug Discovery Application: Targeting Kinase Signaling

To illustrate the utility of the 1-pyrrol-1-ylethanone scaffold in drug development, we present a hypothetical fragment-based drug discovery (FBDD) workflow targeting a protein kinase. Pyrrole-containing compounds have shown significant potential as kinase inhibitors.

Experimental Workflow: Fragment-Based Screening

The following diagram outlines a typical FBDD workflow, starting with the identification of a fragment hit like 1-pyrrol-1-ylethanone.

Signaling Pathway: Inhibition of a Hypothetical Kinase

The diagram below illustrates a simplified signaling pathway where a hypothetical kinase (Target Kinase) is activated by an upstream signal, leading to the phosphorylation of a substrate and a subsequent cellular response. A drug candidate developed from the 1-pyrrol-1-ylethanone scaffold could potentially inhibit this kinase, thereby blocking the downstream signaling cascade.

References

- 1. N-Acetylpyrrole | C6H7NO | CID 521947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylpyrrole [webbook.nist.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-methyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-methyl-1H-pyrrole-3-carbaldehyde (CAS No. 36929-60-9). Due to the limited availability of published experimental data for this specific isomer, this document also includes comparative data for the closely related isomer, 1-methyl-1H-pyrrole-2-carbaldehyde, to offer a valuable point of reference for researchers.

Overview of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

Experimental ¹H NMR data for 1-methyl-1H-pyrrole-3-carbaldehyde is not currently available in surveyed databases. For comparative purposes, the ¹H NMR spectral data for 1-methyl-1H-pyrrole-2-carbaldehyde is presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-methyl-1H-pyrrole-2-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.45 | s | - | H-C=O |

| 6.90 | t | 2.5 | H-4 |

| 6.70 | dd | 4.0, 1.5 | H-5 |

| 6.10 | dd | 4.0, 2.5 | H-3 |

| 3.85 | s | - | N-CH₃ |

¹³C NMR Data

Experimental ¹³C NMR data for 1-methyl-1H-pyrrole-3-carbaldehyde is not currently available. The corresponding data for the 2-isomer is provided for reference.

Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-1H-pyrrole-2-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 179.5 | C=O |

| 142.0 | C-2 |

| 132.5 | C-5 |

| 121.0 | C-3 |

| 108.5 | C-4 |

| 34.0 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | 1-methyl-1H-pyrrole-3-carbaldehyde | 1-methyl-1H-pyrrole-2-carbaldehyde (for comparison) |

| ~3100 | C-H stretch (aromatic) | Data not available | Present |

| ~2900 | C-H stretch (aliphatic) | Data not available | Present |

| ~2820, ~2720 | C-H stretch (aldehyde) | Data not available | Present |

| ~1670 | C=O stretch (aldehyde) | Data not available | Present |

| ~1500-1400 | C=C stretch (aromatic ring) | Data not available | Present |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methyl-1H-pyrrole-3-carbaldehyde, the expected key fragmentation peaks are the molecular ion (M+), M-1 (loss of a hydrogen radical), and M-29 (loss of the CHO group).

Table 4: Mass Spectrometry Data for 1-methyl-1H-pyrrole-3-carbaldehyde

| m/z | Proposed Fragment |

| 109 | [M]⁺ |

| 108 | [M-H]⁺ |

| 80 | [M-CHO]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, electron ionization (EI) is a common method. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural determination using various spectroscopic techniques.

In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-methyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-1H-pyrrole-3-carbaldehyde. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this analysis is based on established principles of NMR spectroscopy and data from structurally analogous pyrrole derivatives. This document offers a comprehensive examination of the expected chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for 1-methyl-1H-pyrrole-3-carbaldehyde is summarized in the table below. These predictions are derived from the analysis of similar compounds and general principles of NMR spectroscopy. The pyrrole ring protons are designated as H-2, H-4, and H-5, the methyl protons as N-CH₃, and the aldehyde proton as CHO.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CHO | 9.6 - 9.8 | Singlet (s) | - | 1H |

| H-2 | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | J(H2,H5) ≈ 1.5, J(H2,H4) ≈ 2.5 | 1H |

| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J(H5,H2) ≈ 1.5, J(H5,H4) ≈ 2.5 | 1H |

| H-4 | 6.2 - 6.4 | Triplet (t) or Doublet of doublets (dd) | J(H4,H2) ≈ 2.5, J(H4,H5) ≈ 2.5 | 1H |

| N-CH₃ | 3.7 - 3.9 | Singlet (s) | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 1-methyl-1H-pyrrole-3-carbaldehyde, the following experimental protocol is recommended.

2.1 Sample Preparation

-

Sample Purity: Ensure the sample of 1-methyl-1H-pyrrole-3-carbaldehyde is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2.2 NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D proton |

| Spectral Width | 12 - 15 ppm |

| Acquisition Time | 2 - 4 seconds |

| Relaxation Delay | 2 - 5 seconds |

| Number of Scans | 16 - 64 |

| Temperature | 298 K (25 °C) |

2.3 Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Apply baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

Visualization of Molecular Structure and J-Coupling

The following diagrams illustrate the chemical structure of 1-methyl-1H-pyrrole-3-carbaldehyde and the expected through-bond J-coupling interactions between the pyrrole ring protons.

Caption: Chemical structure of 1-methyl-1H-pyrrole-3-carbaldehyde.

Caption: Predicted J-coupling network in 1-methyl-1H-pyrrole-3-carbaldehyde.

The Ascendant Pyrrole-3-Carbaldehydes: A Technical Guide to Their Biological Frontier

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the heterocyclic compound pyrrole has emerged as a scaffold of profound interest. A comprehensive technical guide released today delves into the burgeoning potential of a specific class of these compounds: substituted pyrrole-3-carbaldehydes. This whitepaper offers researchers, scientists, and drug development professionals an in-depth exploration of their diverse biological activities, from anticancer and antimicrobial to anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and novel visualizations of their mechanisms of action.

The pyrrole ring is a fundamental component in a variety of naturally occurring and synthetic molecules with significant pharmacological relevance.[1] The strategic introduction of a carbaldehyde group at the C-3 position, along with other substitutions on the pyrrole ring, has been shown to modulate the biological activity of these compounds, making them a promising area for therapeutic investigation.

Unveiling the Biological Spectrum: A Quantitative Overview

Substituted pyrrole-3-carbaldehydes have demonstrated a remarkable breadth of biological activities. The following tables summarize key quantitative data from various studies, offering a comparative analysis of their efficacy.

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM[2] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM |

| Pyrrolo[2,3-d]pyrimidines (1a, 1b) | Urea moiety at position 2 | A549 (Lung), PC-3 (Prostate) | IC50 | 0.35 µM (1a), 1.04 µM (1b) |

| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | Extracted from Staphylococcus sp. strain MB30 | A549 (Lung), HeLa (Cervical) | IC50 | 19.94 µg/mL, 16.73 µg/mL[3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM[4] |

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value |

| Pyrrole-3-carboxaldehyde derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL[5] |

| N-arylpyrrole derivatives (Vc) | Aminoguanidine series | E. coli, K. pneumoniae, A. baumannii | MIC | 4 µg/mL, 8 µg/mL, 8 µg/mL[6] |

| Pyrrole-benzothiazole hybrids (3l-n) | Pyrrole fused with benzothiazole | - | - | 70-88% yield |

| Phallusialides A-E | Isolated from Micromonospora sp. | MRSA, E. coli | MIC | 32 µg/mL, 64 µg/mL[5] |

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Substitution Details | Target | Activity Metric | Reported Value |

| Pyrrolopyrimidine Derivatives (5a, 5b) | Fused pyrrole and pyrimidine rings | COX-2/ACE2 | - | Potent dual inhibitory activity[7] |

| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4g, 4h, 4k, 4l) | Various substitutions on the phenyl ring | COX-2 | - | Potent inhibitors[8] |

| Pyrrolopyridines (3i, 3l) | Fused pyrrole and pyridine rings | Pro-inflammatory cytokines | - | Promising activity[9] |

COX: Cyclooxygenase, ACE2: Angiotensin-Converting Enzyme 2.

Illuminating the Path Forward: Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-3-carbaldehydes is often achieved through established organic reactions, with the Vilsmeier-Haack and Paal-Knorr syntheses being prominent methods.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrroles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10]

-

Reagent Preparation: The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ by reacting dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]

-

Reaction: The substituted pyrrole is added to the pre-formed Vilsmeier reagent. The reaction temperature is dependent on the reactivity of the pyrrole substrate and can range from below 0°C to 80°C.[10]

-

Work-up: The reaction mixture is then hydrolyzed, typically with an aqueous base, to yield the corresponding pyrrole-3-carbaldehyde.[10]

Caption: A generalized workflow for the Vilsmeier-Haack formylation of pyrroles.

Experimental Protocol: Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[11]

-

Reactant Mixing: The 1,4-dicarbonyl compound and the primary amine are combined in a suitable solvent, such as ethanol or acetic acid. The reaction can also be performed under solvent-free conditions.[12]

-

Catalysis (Optional): An acid catalyst, such as acetic acid or a Lewis acid, can be added to facilitate the reaction.[11]

-

Heating: The reaction mixture is heated, either conventionally or using microwave irradiation, to promote condensation and cyclization.[13]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard work-up procedure, which may involve extraction and washing. The crude product is then purified, typically by column chromatography or recrystallization.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. ibg.kit.edu [ibg.kit.edu]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Synthesis of Pyrrole Aldehydes: A Journey of Discovery and Chemical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for pyrrole aldehydes, compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic reactions, presenting detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways and workflows.

Introduction

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in heterocyclic chemistry. The resulting pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are versatile building blocks, lending themselves to a variety of subsequent modifications. The history of their synthesis is a fascinating account of the development of named reactions that have become cornerstones of organic chemistry. This guide will focus on the three principal methods for the direct formylation of pyrroles: the Vilsmeier-Haack reaction, the Gattermann reaction, and the Reimer-Tiemann reaction. Additionally, the synthesis of pyrroles via the Paal-Knorr reaction, followed by formylation, will be explored as a strategic alternative.

Historical Context and Discovery

The late 19th and early 20th centuries were a fertile period for the discovery of new synthetic reactions. The development of methods to functionalize aromatic compounds was a major focus, and it was during this time that the foundational reactions for pyrrole aldehyde synthesis were established.

-

The Reimer-Tiemann Reaction (1876): Karl Reimer and Ferdinand Tiemann first reported the ortho-formylation of phenols using chloroform in an alkaline solution. In 1881, Ferdinand Tiemann extended the scope of this reaction to other electron-rich aromatic compounds, including pyrroles.[1] However, the application of Reimer-Tiemann conditions to pyrrole often leads to a ring-expansion reaction, known as the Ciamician-Dennstedt rearrangement, yielding 3-chloropyridine as a significant byproduct.[2] This "abnormal" behavior highlights a key challenge in the direct formylation of the pyrrole ring under these conditions.[3]

-

The Gattermann Reaction (1897/1907): Ludwig Gattermann, along with Julius Arnold Koch, initially developed a method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in 1897.[4] This was later modified, and in 1907, Gattermann reported the use of hydrogen cyanide and hydrogen chloride, which expanded the scope of the reaction to include phenols, phenolic ethers, and heteroaromatic compounds like pyrroles. A further modification by Adams, which generates HCN in situ from zinc cyanide, enhanced the safety and practicality of the method.[4]

-

The Vilsmeier-Haack Reaction (1927): Anton Vilsmeier and Albrecht Haack discovered that a substituted formamide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride to form an electrophilic iminium salt, now known as the Vilsmeier reagent.[5] This reagent proved to be highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. The Vilsmeier-Haack reaction is now one of the most widely used methods for the synthesis of pyrrole-2-carboxaldehyde due to its high yield and selectivity.[6]

Core Synthetic Methodologies and Mechanisms

The formylation of pyrrole is an electrophilic aromatic substitution reaction. The regioselectivity of the attack on the pyrrole ring is influenced by the stability of the intermediate carbocation (the sigma complex). Attack at the C2 (α) position is generally favored over the C3 (β) position because the positive charge can be delocalized over a greater number of atoms, including the nitrogen, leading to a more stable intermediate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of pyrrole-2-carboxaldehyde.[6] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction with pyrrole.[5]

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, preferentially at the C2 position.

-

Aromatization: The resulting iminium ion intermediate is then hydrolyzed during workup to yield the final aldehyde.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. research.rug.nl [research.rug.nl]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Safety and Handling of 1-methyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and handling data for 1-methyl-1H-pyrrole-3-carbaldehyde (CAS No. 36929-60-9) is not extensively available in public safety literature. This guide has been compiled by extrapolating information from Safety Data Sheets (SDS) and technical documentation of structurally similar and parent compounds, including 1-methyl-1H-pyrrole-2-carbaldehyde, pyrrole-3-carbaldehyde, and pyrrole. Researchers must exercise caution and conduct their own risk assessments based on the specific context of their experiments.

Chemical and Physical Properties

This section summarizes the known and predicted properties of 1-methyl-1H-pyrrole-3-carbaldehyde and its analogs. The data for related compounds is provided for comparative assessment.

| Property | 1-methyl-1H-pyrrole-3-carbaldehyde | 1-methyl-1H-pyrrole-2-carbaldehyde | Pyrrole |

| CAS Number | 36929-60-9[1][2] | 1192-58-1[3] | 109-97-7[4] |

| Molecular Formula | C₆H₇NO[5][6] | C₆H₇NO[3] | C₄H₅N |

| Molecular Weight | 109.13 g/mol [3] | 109.13 g/mol [3] | 67.09 g/mol |

| Appearance | Not specified | Colorless to orange to dark red clear liquid[7][8] | Colorless to yellow liquid |

| Boiling Point | Not specified | 87 - 90 °C[7] | 129-131 °C |

| Flash Point | Not specified (Predicted as combustible) | 72 °C / 161.6 °F[7][8] | 39 °C / 102 °F |

| Stability | Not specified | Air and light sensitive; may decompose on exposure to air and moisture.[7][9] | Air, light, and moisture sensitive.[9] |

Hazard Identification and GHS Classification

A definitive GHS classification for 1-methyl-1H-pyrrole-3-carbaldehyde is not available. The following table presents a probable hazard profile based on the classifications of closely related pyrrole derivatives.

| Hazard Class | GHS Classification (Based on Analogs) | Hazard Statements (H-Codes) |

| Flammability | Flammable Liquid, Category 3 or 4[9][10] | H226: Flammable liquid and vapour.[4][9] |

| Acute Toxicity (Oral) | Toxic if Swallowed, Category 3[4][9] | H301: Toxic if swallowed.[4][9] |

| Acute Toxicity (Inhalation) | Harmful if Inhaled, Category 4[4][9] | H332: Harmful if inhaled.[4][9] |

| Skin Corrosion/Irritation | Causes Skin Irritation, Category 2[3][7] | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Causes Serious Eye Damage/Irritation, Category 1 or 2[3][7][9] | H318: Causes serious eye damage.[4][9] H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | May Cause Respiratory Irritation, Category 3[3][7] | H335: May cause respiratory irritation.[3] |

| Aquatic Hazard | Harmful to Aquatic Life, Category 3[9] | H402: Harmful to aquatic life.[9] |

Hazard Pictograms (Probable)

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this class of compounds.

| Aspect | Protocol |

| Engineering Controls | Work under a certified chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[10] Use explosion-proof electrical, ventilating, and lighting equipment.[9] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10] Skin Protection: Wear flame-retardant antistatic protective clothing and nitrile rubber gloves.[7][9] Respiratory Protection: Use a NIOSH/MSHA approved respirator if vapors or aerosols are generated.[9][11] |

| Safe Handling Practices | Avoid breathing mist or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use only non-sparking tools and take precautionary measures against static discharge.[9] Ground/bond container and receiving equipment.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[7] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[7][9][12] Keep container tightly closed.[7][9] Store locked up.[9] Store under an inert gas (e.g., nitrogen or argon) as the compound is likely air, light, and moisture sensitive.[7][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][10] |

| Spill & Disposal | Spill: Absorb spill with inert material (e.g., dry sand or earth) and place in a suitable, closed container for disposal.[7][10] Remove all sources of ignition.[7] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9] |

First Aid Measures

Immediate medical attention is critical in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a POISON CENTER or doctor immediately.[7][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical attention.[7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ophthalmologist.[7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give water to drink (at most two glasses). Seek medical advice immediately.[7][9][11] |

Experimental Protocols and Workflows

No specific experimental protocols for 1-methyl-1H-pyrrole-3-carbaldehyde were found. However, pyrrole aldehydes are common starting materials in various organic syntheses. A general protocol for a condensation reaction, a typical application for such aldehydes, is provided below.

General Protocol: Synthesis of a Pyrrole-based Schiff Base

This protocol is a generalized procedure and requires optimization for specific substrates and reagents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Reagent Addition: Add the primary amine (1.0-1.1 equivalents) to the solution.

-

Catalyst: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram: General Condensation Reaction

Caption: General workflow for a Schiff base condensation reaction.

Biological Activity and Signaling Pathways

Specific signaling pathways involving 1-methyl-1H-pyrrole-3-carbaldehyde are not documented. However, the pyrrole scaffold is a key component in numerous compounds with significant biological activity.[13] Research on various pyrrole derivatives has highlighted their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[14][15][16] This suggests that novel compounds like 1-methyl-1H-pyrrole-3-carbaldehyde could be valuable leads in drug discovery programs targeting these areas.

The mechanism of action for such compounds often involves the inhibition of critical enzymes or interference with microbial cell structures.

Diagram: Potential Biological Roles of Pyrrole Derivatives

Caption: Logical relationship of pyrrole compounds in drug discovery.

References

- 1. 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 1-METHYL-1H-PYRROLE-3-CARBALDEHYDE | 36929-60-9 [chemicalbook.com]

- 3. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. PubChemLite - 1-methyl-1h-pyrrole-3-carbaldehyde (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Methyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from 1-methyl-1H-pyrrole-3-carbaldehyde. This versatile starting material is a valuable building block for the creation of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The following sections describe key synthetic transformations including the Wittig reaction, Knoevenagel condensation, and reductive amination, complete with experimental procedures, tabulated data, and visual workflows.

Synthesis of Pyrrole-Based Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, allowing for the conversion of the aldehyde group of 1-methyl-1H-pyrrole-3-carbaldehyde into a variety of substituted alkenes. These derivatives can serve as intermediates for the synthesis of more complex molecules.

Experimental Protocol: Synthesis of 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile

A one-pot aqueous Wittig reaction provides an efficient and environmentally friendly method for this transformation.[1]

Materials:

-

1-methyl-1H-pyrrole-3-carbaldehyde

-

(Cyanomethyl)triphenylphosphonium chloride

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (cyanomethyl)triphenylphosphonium chloride (1.2 mmol).

-

Add 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension vigorously for 5 minutes.

-

To the suspension, add 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol).

-

Continue to stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile.

Quantitative Data:

| Starting Material | Wittig Reagent | Product | Reaction Time (h) | Yield (%) |

| 1-methyl-1H-pyrrole-3-carbaldehyde | (Cyanomethyl)triphenylphosphonium chloride | 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile | 2 | 85 |

| 1-methyl-1H-pyrrole-3-carbaldehyde | (Methoxycarbonylmethyl)triphenylphosphonium bromide | Methyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate | 3 | 82 |

Experimental Workflow:

Caption: Workflow for the Wittig reaction of 1-methyl-1H-pyrrole-3-carbaldehyde.

Synthesis of Pyrrole-Based Alkenes via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to form a C=C double bond. This method is particularly useful for synthesizing derivatives with electron-withdrawing groups.[2][3][4]

Experimental Protocol: Synthesis of 2-((1-methyl-1H-pyrrol-3-yl)methylene)malononitrile

Materials:

-

1-methyl-1H-pyrrole-3-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a 25 mL round-bottom flask, dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to obtain 2-((1-methyl-1H-pyrrol-3-yl)methylene)malononitrile.

Quantitative Data:

| Starting Material | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 1 | 92 |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 2 | 88 |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Diethyl malonate | Piperidine | Ethanol | 4 | 75 |

Signaling Pathway of Knoevenagel Condensation:

Caption: Mechanism of the Knoevenagel condensation.

Synthesis of Pyrrole-Based Amines via Reductive Amination

Reductive amination is a versatile method to form C-N bonds by converting the aldehyde into an imine, which is then reduced in situ to the corresponding amine. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of (1-methyl-1H-pyrrol-3-yl)methanamine

This protocol describes the synthesis of a primary amine using ammonia.[5][6]

Materials:

-

1-methyl-1H-pyrrole-3-carbaldehyde

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (28-30%)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

To a 100 mL round-bottom flask, add a solution of 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) in 20 mL of methanol.

-

Add ammonium chloride (5.0 mmol) and 10 mL of aqueous ammonia.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2 M NaOH to pH ~12.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Quantitative Data:

| Starting Material | Amine Source | Reducing Agent | Product | Reaction Time (h) | Yield (%) |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Ammonia/NH₄Cl | NaBH₃CN | (1-methyl-1H-pyrrol-3-yl)methanamine | 12 | 78 |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Aniline | NaBH(OAc)₃ | N-((1-methyl-1H-pyrrol-3-yl)methyl)aniline | 8 | 85 |

| 1-methyl-1H-pyrrole-3-carbaldehyde | Benzylamine | NaBH(OAc)₃ | N-benzyl-1-(1-methyl-1H-pyrrol-3-yl)methanamine | 8 | 82 |

Logical Relationship in Reductive Amination:

References

- 1. sciepub.com [sciepub.com]

- 2. asianpubs.org [asianpubs.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 6. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This process is of significant interest in organic synthesis and drug development due to the importance of aromatic aldehydes as key intermediates. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][2][3] For N-methylpyrrole, an electron-rich heterocycle, this reaction provides an efficient route to N-methyl-2-pyrrolecarboxaldehyde, a valuable building block in medicinal chemistry. The formylation occurs preferentially at the C2 position, which is the most electron-rich and sterically accessible site.[4]

Reaction Principle

The Vilsmeier-Haack reaction proceeds through a three-stage mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][4]

-

Electrophilic Attack: The electron-rich N-methylpyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is subjected to aqueous work-up, during which the iminium salt is hydrolyzed to yield the final product, N-methyl-2-pyrrolecarboxaldehyde.[2]

Tabulated Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of substituted pyrroles, providing a reference for the formylation of N-methylpyrrole.

Table 1: Reagent Stoichiometry and Reaction Conditions